

# "H-L-Lys(Norbornene-methoxycarbonyl)-OH"

## IUPAC name and synonyms

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### Compound of Interest

Compound Name: *H-L-Lys(Norbornene-methoxycarbonyl)-OH*

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An In-depth Technical Guide to **H-L-Lys(Norbornene-methoxycarbonyl)-OH**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and bioorthogonal applications of **H-L-Lys(Norbornene-methoxycarbonyl)-OH**, a key building block in modern bioconjugation and polymer chemistry.

## Chemical Identity and Properties

IUPAC Name: (2S)-2-amino-6-[[[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy]carbonylamino]hexanoic acid[1]

Synonyms:

- N6-((bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl)-L-lysine
- Nε-(5-Norbornene-2-yloxycarbonyl)-L-lysine[2]
- N6-[(Bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl]-L-lysine[2]
- L-Lysine, N6-[(bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl]-[2]
- H-L-Lys(Norbornene-methoxycarbonyl)-OH

- 1378916-76-7 (CAS Number)[1][2]

## Physicochemical and Computed Properties

A summary of the key quantitative data for **H-L-Lys(Norbornene-methoxycarbonyl)-OH** is presented in the table below. These properties are essential for understanding the compound's behavior in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	296.36 g/mol	PubChem[1]
Monoisotopic Mass	296.17360725 Da	PubChem[1]
XLogP3	-0.9	PubChem[1]
Hydrogen Bond Donors	3	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Topological Polar Surface Area	102 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	21	PubChem[1]
Storage Temperature	2-8°C (Refrigerator)	Pharmaffiliates[2]

## Core Applications and Methodologies

**H-L-Lys(Norbornene-methoxycarbonyl)-OH** is a versatile molecule primarily utilized in two cutting-edge areas of chemical biology and materials science: site-specific protein modification via bioorthogonal chemistry and the synthesis of functional polymers through Ring-Opening Metathesis Polymerization (ROMP).

### Site-Specific Protein Modification via Tetrazine Ligation

The norbornene moiety serves as a reactive handle for extremely rapid and selective bioorthogonal "click" reactions. Specifically, it participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-conjugated molecules.[3] This "copper-free click

reaction" is highly efficient and can be performed under mild, physiological conditions, making it ideal for the specific labeling of proteins in complex biological mixtures, on the surface of living cells, and in vitro.[4][5]

The following protocol is adapted from a demonstrated method for the site-specific labeling of a purified protein containing a genetically encoded norbornene-lysine derivative.[4]

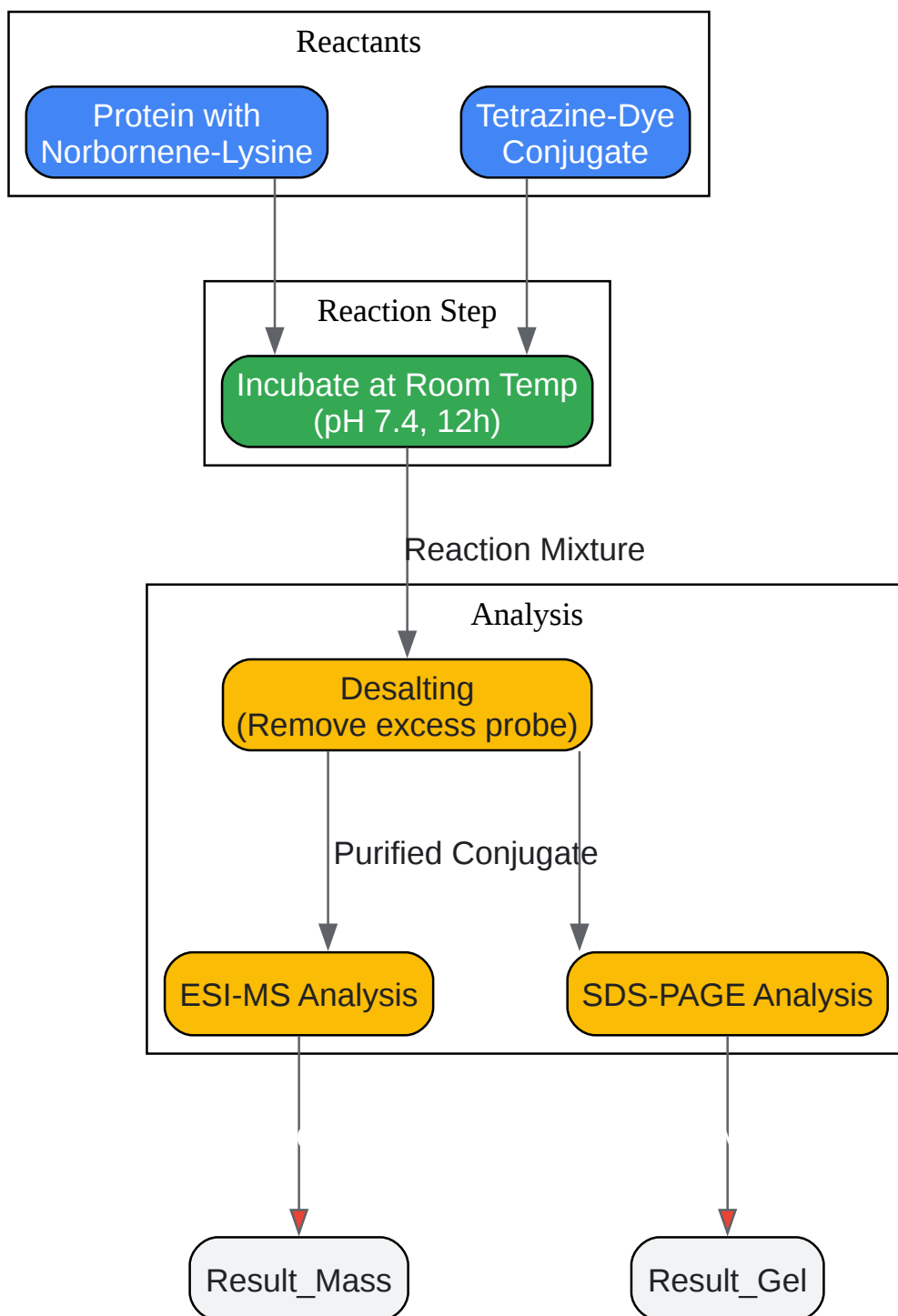
#### Materials:

- Purified protein containing site-specifically incorporated **H-L-Lys(Norbornene-methoxycarbonyl)-OH** (e.g., ~10  $\mu$ M in Tris-HCl buffer).
- Tetrazine-dye conjugate (e.g., 2 mM in DMSO).
- Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4.
- Desalting columns (e.g., C4 ZipTip).
- SDS-PAGE analysis equipment.
- Electrospray Ionization Mass Spectrometry (ESI-MS).

#### Procedure:

- Prepare a solution of the purified norbornene-containing protein at a concentration of approximately 10  $\mu$ M in the reaction buffer.
- Add a 10-fold molar excess of the tetrazine-dye conjugate (from the 2 mM DMSO stock) to the protein solution.
- Incubate the reaction mixture at room temperature. Aliquots can be taken after 12 hours to assess the reaction progress.
- To analyze the reaction, take an aliquot and remove excess, unreacted dye using a C4 desalting column according to the manufacturer's protocol.
- Analyze the desalted sample by ESI-MS to confirm the mass change corresponding to the covalent attachment of the tetrazine-dye conjugate.

- Further analysis can be performed by running the reaction aliquots on an SDS-PAGE gel. The successful conjugation can be visualized by Coomassie staining and, if a fluorescent dye was used, by scanning the gel with an appropriate imager.[4]



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Caption: Workflow for site-specific protein labeling.

## Synthesis of Functional Polymers via ROMP

The strained double bond in the norbornene ring makes **H-L-Lys(Norbornene-methoxycarbonyl)-OH** an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[6][7] This polymerization technique, often initiated by well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[6][8] The lysine side chain provides a versatile point for further functionalization or imparts specific properties (e.g., biomimicry, drug conjugation) to the resulting polymer.[6][9]

While a specific protocol for this exact monomer is not detailed in the provided literature, a general procedure for the ROMP of a norbornene-functionalized monomer can be outlined.

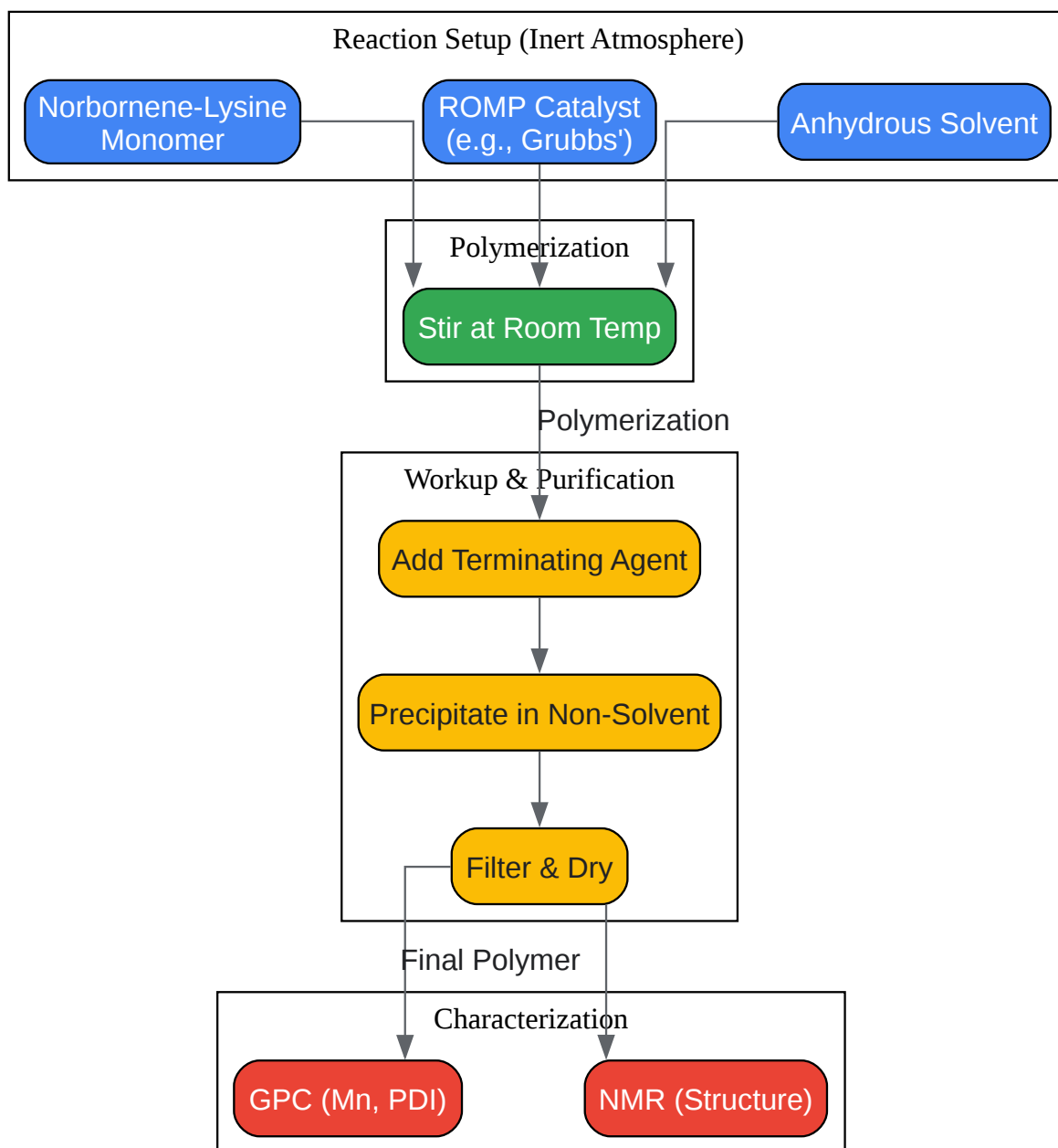
Materials:

- **H-L-Lys(Norbornene-methoxycarbonyl)-OH** (monomer). The amino and carboxyl groups may require protection depending on the catalyst and desired polymer.
- ROMP catalyst (e.g., Hoveyda-Grubbs 2nd generation catalyst).
- Anhydrous, degassed solvent (e.g., dichloromethane, THF).
- Terminating agent (e.g., ethyl vinyl ether).
- Precipitation solvent (e.g., cold methanol or diethyl ether).

Procedure:

- In an inert atmosphere (e.g., a glovebox), dissolve the monomer in the anhydrous solvent.
- Add the ROMP catalyst to the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[6]

- Allow the reaction to stir at room temperature. The polymerization progress can be monitored by techniques such as  $^1\text{H}$  NMR or by observing the increase in viscosity of the solution.
- Once the desired conversion is reached, quench the polymerization by adding a terminating agent.
- Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
- Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
- Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR spectroscopy to confirm the polymer structure.<sup>[6]</sup>



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Caption: General workflow for Ring-Opening Metathesis Polymerization.

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